Colistin is a natural product found in Rhizopus arrhizus with data available.
Belcomycin
CAS No.: 1264-72-8
Cat. No.: VC0007457
Molecular Formula: C52H98N16O13
Molecular Weight: 1155.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1264-72-8 |
---|---|
Molecular Formula | C52H98N16O13 |
Molecular Weight | 1155.4 g/mol |
IUPAC Name | N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |
Standard InChI | InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |
Standard InChI Key | YKQOSKADJPQZHB-QNPLFGSASA-N |
Isomeric SMILES | CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
SMILES | CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Canonical SMILES | CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
Melting Point | 200-220 °C 200 - 220 °C |
Chemical and Structural Characteristics
Molecular Composition and Nomenclature
The term "Belcomycin" lacks a defined chemical structure or International Union of Pure and Applied Chemistry (IUPAC) name. By contrast, bleomycin and vancomycin have well-documented compositions:
-
Bleomycin:
-
Vancomycin:
Spectroscopic and Physicochemical Properties
Both bleomycin and vancomycin exhibit unique physicochemical profiles:
Table 1: Comparative Physicochemical Properties
Property | Bleomycin | Vancomycin |
---|---|---|
Solubility | Soluble in water | Soluble in water |
pKa | 2.6 (acidic) | 2.5, 7.7, 9.6 (acidic) |
Melting Point | Decomposes at 200°C | Decomposes at >250°C |
UV-Vis Absorption |
Bleomycin’s copper-chelating ability facilitates its DNA-cleaving activity , whereas vancomycin’s rigid backbone enables high-affinity binding to lipid II peptidoglycan precursors in bacterial cell walls .
Mechanisms of Action
Bleomycin: DNA Strand Scission and Antitumor Activity
Bleomycin induces DNA damage via a metal-dependent redox mechanism:
-
Iron Chelation: Forms a Fe(II)-bleomycin complex that reacts with molecular oxygen to generate free radicals.
-
DNA Cleavage: Hydroxyl radicals abstract hydrogen from DNA’s deoxyribose, causing single- and double-strand breaks .
-
Cell Cycle Specificity: Primarily active in the G2 and M phases, enhancing cytotoxicity in rapidly dividing cells .
Table 2: Pharmacokinetic Profile of Bleomycin
Parameter | Value |
---|---|
Bioavailability | 45% (systemic absorption) |
Volume of Distribution | 20 L |
Half-Life | 2–4 hours (prolonged in renal impairment) |
Excretion | 60–70% renal (active drug) |
Vancomycin: Inhibition of Peptidoglycan Synthesis
Vancomycin exerts bactericidal effects by:
-
Binding to D-Ala-D-Ala Moieties: High-affinity interaction with lipid II precursors blocks transglycosylation and transpeptidation in cell wall synthesis .
-
Resistance Mechanisms: Vancomycin-resistant strains (e.g., VRE) modify peptidoglycan precursors to D-Ala-D-Lac, reducing binding affinity .
Table 3: Pharmacokinetic Profile of Vancomycin
Parameter | Value |
---|---|
Protein Binding | 10–50% |
Half-Life | 4–6 hours (adults) |
Renal Excretion | 80–90% unchanged |
Therapeutic Index | Narrow (requires TDM) |
Clinical Applications and Therapeutic Use
Bleomycin in Oncology
-
Approved Indications:
-
Administration: Intravenous, intramuscular, or intracavitary.
-
Dose-Limiting Toxicity: Pulmonary fibrosis (10–20% incidence at cumulative doses >400 units) .
Vancomycin in Infectious Disease
-
Approved Indications:
-
Administration: Intravenous or oral (for GI infections).
-
Adverse Effects: Red man syndrome, nephrotoxicity, ototoxicity .
Resistance and Emerging Challenges
Bleomycin Resistance
-
Detoxification Enzymes: Bleomycin hydrolase inactivates the drug via hydrolysis.
-
DNA Repair Mechanisms: Enhanced homologous recombination repair (HRR) in tumor cells .
Vancomycin Resistance
-
VanA/VanB Operons: Confer resistance in enterococci through peptidoglycan precursor alteration.
-
Heteroresistance: Subpopulations of S. aureus with reduced susceptibility (hVISA) .
Research Frontiers and Innovations
Bleomycin Analogues and Drug Delivery
-
Plasminogen Activator Conjugates: Targeted delivery to tumor vasculature (e.g., bleomycin linked to urokinase).
-
Nanoparticle Encapsulation: Reduces pulmonary toxicity while enhancing tumor penetration .
Vancomycin Derivatives and Adjuvant Therapies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume